molecular formula C19H19ClN2O2S B2767898 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one CAS No. 851801-76-8

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2767898
CAS No.: 851801-76-8
M. Wt: 374.88
InChI Key: DTVSDLPMBJHNSS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thioether, an imidazole ring, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the thioether group, and the phenoxy group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and stability. These properties are often determined experimentally .

Scientific Research Applications

Formation and Reactivity of N-Heterocyclic Carbenes

The study by Liu et al. (2016) delves into the formation of N-heterocyclic carbenes (NHCs) through tautomerization of mesomeric betaines, specifically focusing on 2-(imidazolium-1-yl)phenolates. This research highlights the ability of these compounds to undergo tautomerization to form NHCs, which can be trapped as thiones or complexed with palladium, showcasing their potential utility in creating new heterocyclic ring systems and their applications in catalysis and material science Liu, M., Nieger, M., Hübner, E., & Schmidt, A., 2016.

Applications in Coordination Chemistry

Xu et al. (2007) synthesized new imidazolidine-bridged bis(phenolato) ligands, demonstrating their coordination with sodium and ytterbium to form complexes. These complexes have potential applications in coordination chemistry and materials science, illustrating how structural modifications can impact the formation and reactivity of metal complexes Xu, X.-P., Yao, Y., Zhang, Y., & Shen, Q., 2007.

Novel Routes to Imidazolines

Boland et al. (2002) presented a novel method for preparing enantiopure imidazolines, showcasing the versatility of imidazole derivatives in synthesizing biologically active compounds. This research is crucial for the development of new pharmaceuticals and agrochemicals, offering a modular approach to constructing imidazoline derivatives Boland, N. A., Casey, M., Hynes, S., Matthews, J. W., & Smyth, M., 2002.

Corrosion Inhibition

Prashanth et al. (2021) investigated the impact of different functional groups on the corrosion inhibition efficacy of imidazole derivatives on mild steel. Their study provides insights into the molecular mechanisms of corrosion inhibition, highlighting the potential of imidazole derivatives as effective corrosion inhibitors in acidic environments. This research has implications for the development of new materials with enhanced corrosion resistance Prashanth, M., Kumar, C., Prathibha, B., Raghu, M., Kumar, K., Jagadeesha, M., Mohana, K., & Krishna, H., 2021.

Host-Guest Chemistry

Nath and Baruah (2012) explored the use of an imidazole-based bisphenol as a versatile host for anions, contributing to the field of supramolecular chemistry. Their work demonstrates the potential of imidazole derivatives in constructing complex structures through noncovalent interactions, which is significant for the development of new materials and sensors Nath, B. & Baruah, J., 2012.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVSDLPMBJHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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